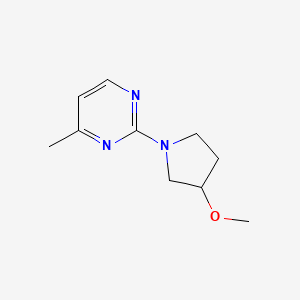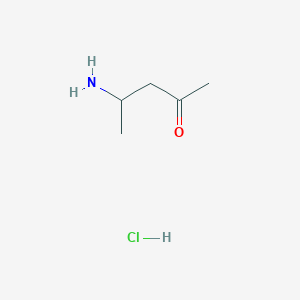![molecular formula C12H14ClN3O2S B2648481 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1219906-91-8](/img/structure/B2648481.png)
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including cancer treatment and neuroprotection. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is part of a class of compounds that have been explored for their biological activity. Research into similar thiazolyl urea derivatives has shown that they can possess promising antitumor activities. The synthesis of these compounds involves the reaction of substituted thiazoles with isocyanates, and their structures are confirmed through techniques like elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008).
Antioxidant and Anticholinesterase Activities
Novel derivatives related to this compound, specifically those containing coumarylthiazole with aryl urea/thiourea groups, have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies have shown that such compounds can exhibit significant inhibitory activity, with certain derivatives being more potent than standard treatments. This highlights their potential therapeutic applications in conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial (Kurt et al., 2015).
Group Transfer Polymerization
The use of N-heterocyclic carbenes in group transfer polymerization (GTP) has been explored, with the synthesis of diverse (meth)acrylic monomers being evaluated. This research provides insight into the polymerization kinetics and the efficiency of various catalysts, expanding the scope of GTP and potentially offering new pathways for the synthesis of polymeric materials from monomers including those related to this compound (Raynaud et al., 2010).
Propiedades
IUPAC Name |
1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-3-4-8(13)10-9(7)15-12(19-10)16-11(17)14-5-6-18-2/h3-4H,5-6H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSQEYNXRDFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide](/img/structure/B2648398.png)


![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)


